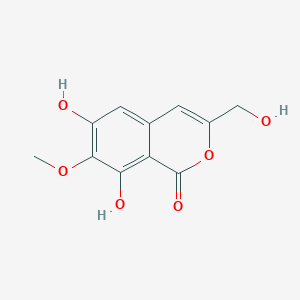![molecular formula C14H13Cl3S B14499816 1-tert-Butyl-4-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]benzene CAS No. 62897-18-1](/img/structure/B14499816.png)
1-tert-Butyl-4-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butyl-4-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]benzene is an organic compound characterized by its unique structure, which includes a tert-butyl group and a trichlorobut-3-en-1-yn-1-yl sulfanyl group attached to a benzene ring
Métodos De Preparación
The synthesis of 1-tert-Butyl-4-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]benzene typically involves multiple steps, starting from commercially available materials. The synthetic route may include the following steps:
Formation of the Benzene Derivative: The initial step involves the preparation of a benzene derivative with a tert-butyl group.
Introduction of the Sulfanyl Group:
Addition of the Trichlorobut-3-en-1-yn-1-yl Group: The final step involves the addition of the trichlorobut-3-en-1-yn-1-yl group, which can be achieved through a coupling reaction using appropriate reagents and catalysts.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, as well as scaling up the reactions to produce larger quantities of the compound.
Análisis De Reacciones Químicas
1-tert-Butyl-4-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its substituents are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-tert-Butyl-4-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]benzene has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may be used in the study of biological processes and as a potential lead compound for drug discovery.
Medicine: The compound’s unique structure makes it a candidate for the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-tert-Butyl-4-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
1-tert-Butyl-4-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]benzene can be compared with other similar compounds, such as:
1-tert-Butyl-4-chlorobenzene: This compound has a similar benzene ring with a tert-butyl group but lacks the sulfanyl and trichlorobut-3-en-1-yn-1-yl groups.
1-Bromo-4-tert-butylbenzene: Similar to the previous compound, it has a bromine atom instead of the sulfanyl and trichlorobut-3-en-1-yn-1-yl groups.
tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate: This compound has a piperazine ring attached to the benzene ring, making it structurally different but still containing the tert-butyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
62897-18-1 |
|---|---|
Fórmula molecular |
C14H13Cl3S |
Peso molecular |
319.7 g/mol |
Nombre IUPAC |
1-tert-butyl-4-(3,4,4-trichlorobut-3-en-1-ynylsulfanyl)benzene |
InChI |
InChI=1S/C14H13Cl3S/c1-14(2,3)10-4-6-11(7-5-10)18-9-8-12(15)13(16)17/h4-7H,1-3H3 |
Clave InChI |
LXEWUIIERQKBIC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)SC#CC(=C(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tricyclo[3.1.1.0~3,6~]heptane-6-carboxamide](/img/structure/B14499738.png)
![1-Bromo-4-[(4-undecylphenyl)ethynyl]benzene](/img/structure/B14499747.png)

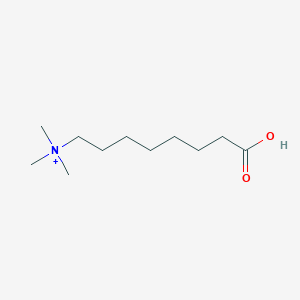
![1-[3-Deoxy-3-fluoro-3-(hydroxymethyl)-beta-D-xylofuranosyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14499757.png)
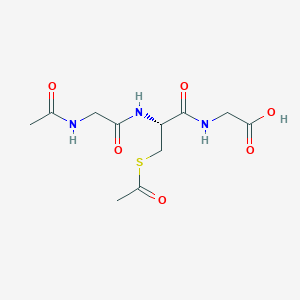

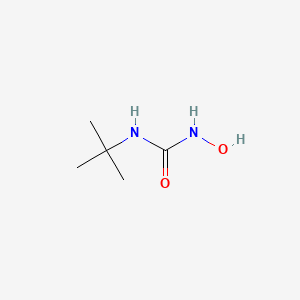
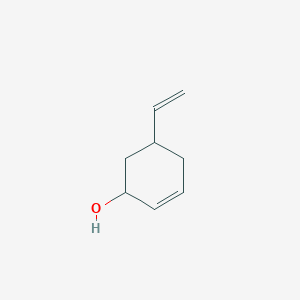

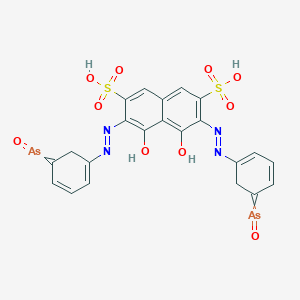
![3-(2-Methyl-1,3-dithian-2-yl)-3-[(trimethylsilyl)oxy]prop-2-enenitrile](/img/structure/B14499810.png)
![2-Methyl-1-[(E)-phenyldiazenyl]propan-1-one](/img/structure/B14499823.png)
